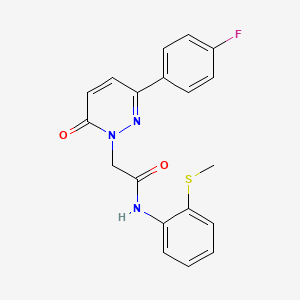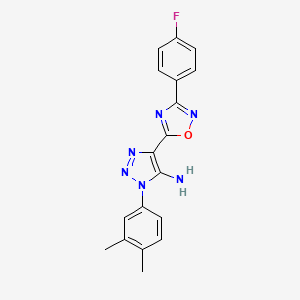![molecular formula C25H29N3O3 B2603379 2,3-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide CAS No. 1049459-17-7](/img/structure/B2603379.png)
2,3-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a complex organic compound featuring multiple functional groups, including methoxy, pyrrole, and tetrahydroisoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide typically involves multi-step organic reactions
Tetrahydroisoquinoline Synthesis: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Pyrrole Introduction: The pyrrole ring can be introduced via a condensation reaction between a suitable ketone and an amine.
Benzamide Formation: The final step involves the coupling of the tetrahydroisoquinoline-pyrrole intermediate with 2,3-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrole moieties.
Reduction: Reduction reactions can target the carbonyl group in the benzamide functionality.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders and cancer.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of various functional groups with biological targets.
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity, while the pyrrole and tetrahydroisoquinoline moieties could facilitate interactions with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the pyrrole and tetrahydroisoquinoline moieties, making it less complex.
N-(2-Pyrrolyl)benzamide: Contains the pyrrole moiety but lacks the tetrahydroisoquinoline and methoxy groups.
Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core but differ in other functional groups.
Uniqueness
The uniqueness of 2,3-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide lies in its combination of multiple functional groups, which can lead to diverse chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-27-14-7-11-21(27)22(28-15-13-18-8-4-5-9-19(18)17-28)16-26-25(29)20-10-6-12-23(30-2)24(20)31-3/h4-12,14,22H,13,15-17H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUDQHXHPWLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2603299.png)
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2603301.png)
![5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2603302.png)

![3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2603304.png)



![2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide](/img/structure/B2603311.png)
![(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B2603314.png)
![6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2603315.png)
![4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2603316.png)


